

Exploring the chemical structure and properties of Dihydromyricetin

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Compound of Interest

Compound Name: *Dihydromyristicin*

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An In-depth Technical Guide to Dihydromyricetin (DHM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid predominantly found in high concentrations in the plant *Ampelopsis grossedentata* (vine tea).^{[1][2]} It is also present in other plants, such as *Hovenia dulcis* (Japanese raisin tree).^[3] For centuries, it has been used in traditional Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, liver diseases, and alcohol intoxication.^[4] In recent years, DHM has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects.^{[1][5][6]} Despite its therapeutic potential, DHM's clinical application is hindered by its poor water solubility and low bioavailability.^{[1][7]} This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of DHM, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Chemical Structure and Properties

Dihydromyricetin is a flavanone, a class of flavonoids.^[2] Its structure features two chiral centers at the C2 and C3 positions, leading to four possible stereoisomers.^{[8][9]} The most common naturally occurring form is (+)-dihydromyricetin, which has a (2R,3R)-configuration.^{[4][8]}

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one	[2] [4]
CAS Number	27200-12-0	[4] [10] [11]
Molecular Formula	C ₁₅ H ₁₂ O ₈	[4] [10] [11]
Synonyms	Ampelopsin, (+)-Dihydromyricetin, Ampeloptin	[4] [10] [12]

Physicochemical Properties

DHM is a crystalline solid, typically appearing as a white to beige powder.[\[12\]](#)[\[13\]](#) Its poor solubility in water is a significant challenge for its formulation and delivery.[\[1\]](#)[\[14\]](#)

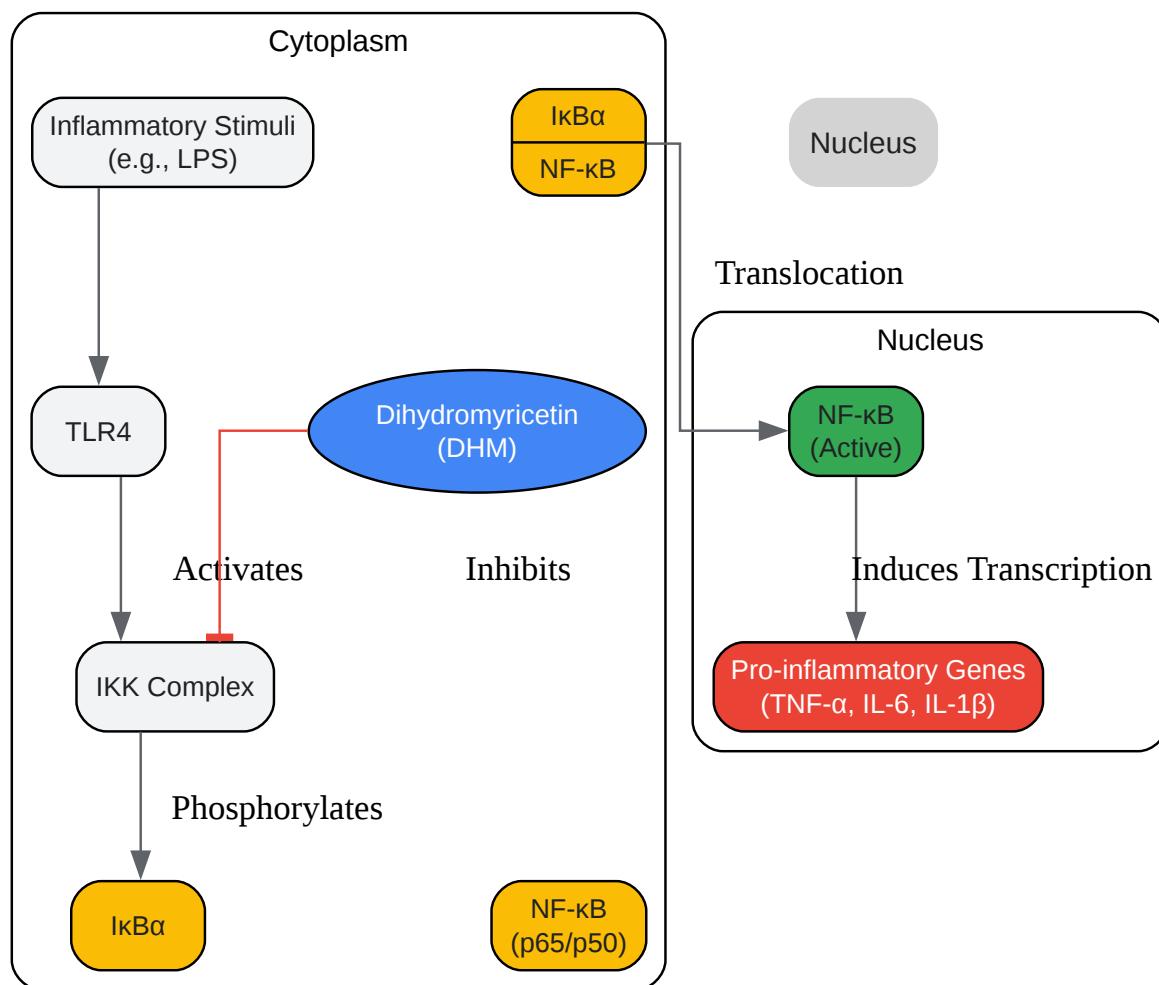
Property	Value	Reference
Molecular Weight	320.25 g/mol	[4] [15]
Melting Point	239-241 °C / 267-269 °C	[12] [13]
Solubility		
Water (25 °C)	~0.2 mg/mL	[1] [14]
Hot Water	Soluble	[14] [16]
Ethanol	~1 mg/mL; Soluble	[10] [14]
DMSO	~10 mg/mL; ≥5mg/mL	[10] [12]
DMF	~10 mg/mL	[10]
UV/Vis. (λmax)	208, 291 nm	[10] [11]
pKa (Predicted)	7.38 ± 0.60	[12]

Pharmacological Properties and Mechanisms of Action

DHM exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

Anti-inflammatory Activity

DHM demonstrates potent anti-inflammatory effects by modulating key signaling pathways.^[6] ^[17] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .^[6] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a central regulator of inflammation.^[6]^[18]

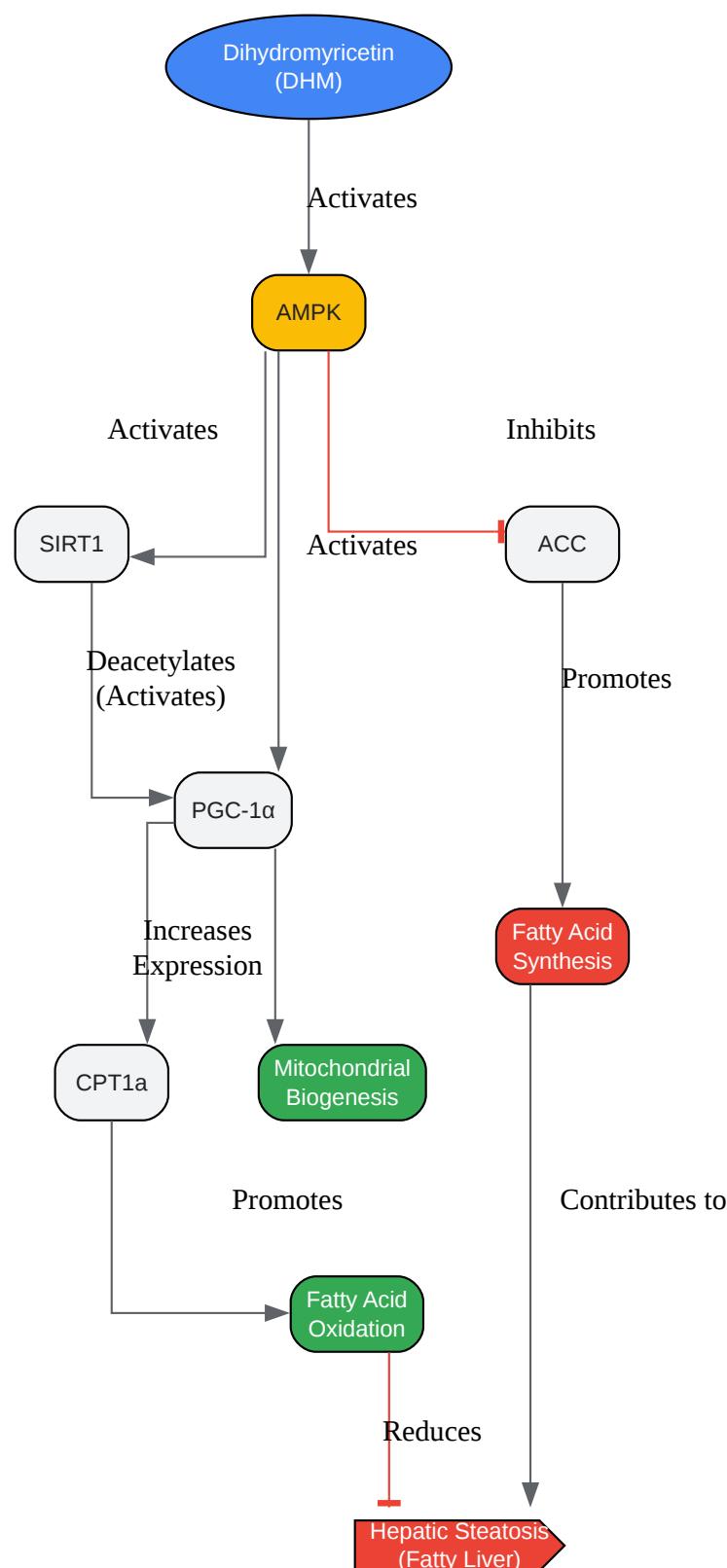


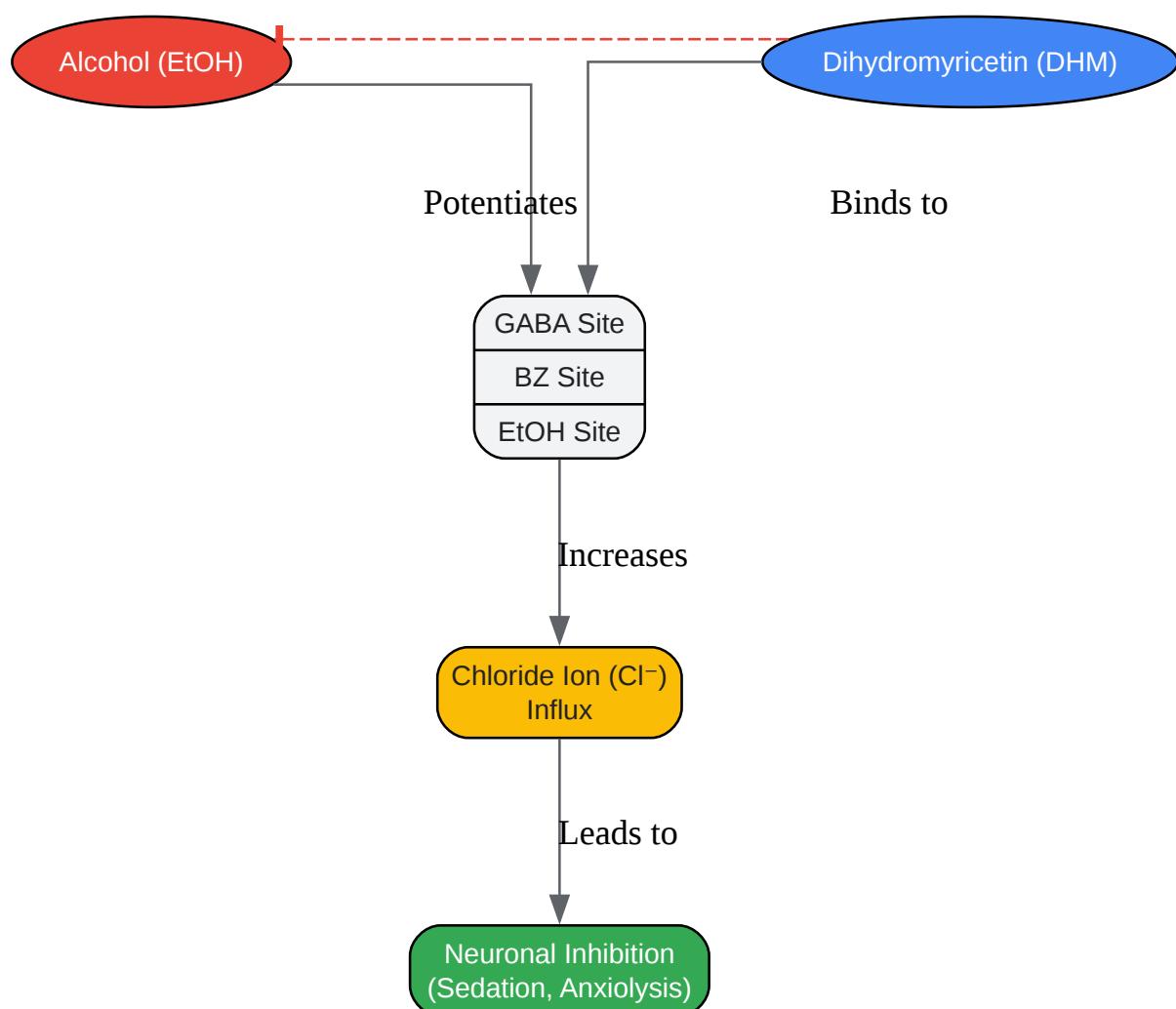
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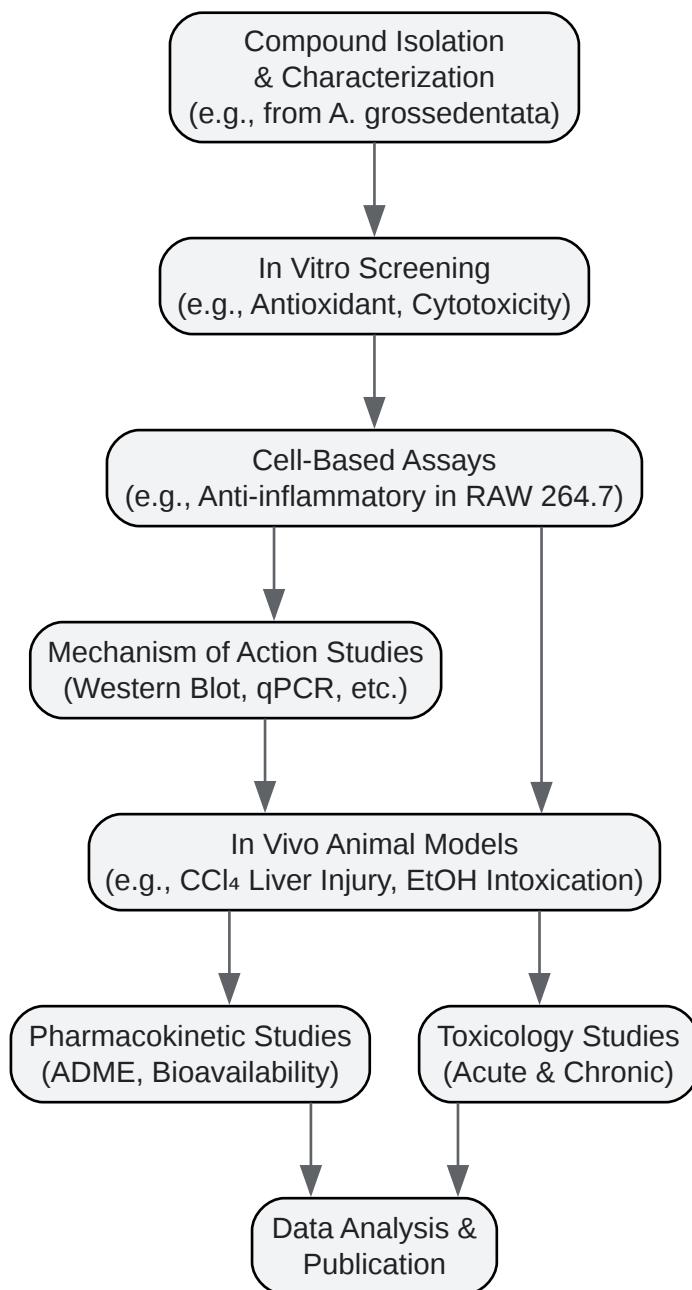
DHM Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

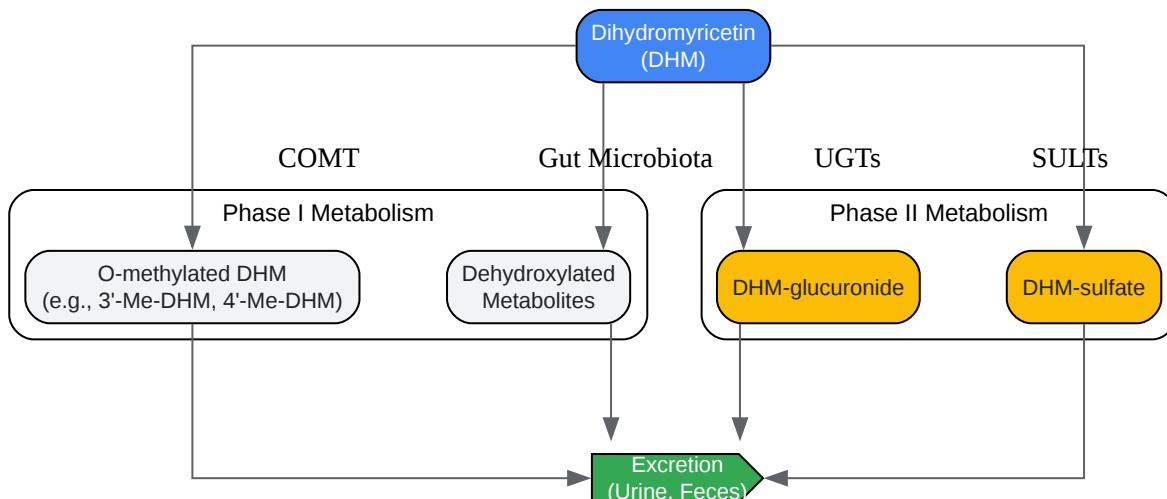
Hepatoprotective Effects

DHM has shown significant protective effects against various forms of liver injury, including alcohol-induced liver damage and nonalcoholic fatty liver disease (NAFLD).^{[5][19][20]} Its mechanisms include reducing oxidative stress, inhibiting hepatocyte apoptosis, and regulating lipid metabolism.^{[5][21]} DHM can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, which in turn improves mitochondrial function and promotes fatty acid oxidation.^{[6][22][23]}







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